molecular formula C8H11Cl2N3 B1531634 5,6-Dichloro-N,N-diethyl-4-pyrimidinamine CAS No. 1823922-92-4

5,6-Dichloro-N,N-diethyl-4-pyrimidinamine

Cat. No.: B1531634
CAS No.: 1823922-92-4
M. Wt: 220.1 g/mol
InChI Key: MOKXCBGLHAOZTB-UHFFFAOYSA-N
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Description

5,6-Dichloro-N,N-diethyl-4-pyrimidinamine is a synthetic chemical compound with the molecular formula C8H11Cl2N3 and a molecular weight of 220.1 g/mol

Preparation Methods

The synthesis of 5,6-Dichloro-N,N-diethyl-4-pyrimidinamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4-aminopyrimidine with diethylamine in the presence of chlorinating agents such as phosphorus oxychloride or thionyl chloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Chemical Reactions Analysis

5,6-Dichloro-N,N-diethyl-4-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It is used as a reagent in the synthesis of other pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N,N-diethyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5,6-Dichloro-N,N-diethyl-4-pyrimidinamine can be compared with other similar compounds, such as:

    5,6-Dichloropyrimidin-4-amine: This compound shares a similar pyrimidine core but lacks the diethylamine group, which can affect its reactivity and biological activity.

    6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a similar structure but includes a nitro group, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-N,N-diethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)8-6(9)7(10)11-5-12-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKXCBGLHAOZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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